6-Methyl-N-phenylpyrimidin-4-amine (CAS 324037-12-9): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmacological Applications
6-Methyl-N-phenylpyrimidin-4-amine (CAS 324037-12-9): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the pyrimidine ring represents one of the most privileged scaffolds, serving as a bioisostere for various aromatic systems and a fundamental building block for target-directed therapeutics [1]. Specifically, 6-methyl-N-phenylpyrimidin-4-amine (CAS 324037-12-9) offers a highly versatile structural motif. The presence of the 4-amino linkage coupled with a phenyl ring provides critical hydrogen-bonding and hydrophobic interactions, making this compound an essential intermediate in the development of kinase inhibitors, antimalarial hybrids, and novel antifungal agents[2, 3].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural biology implications, and field-proven synthetic methodologies for 6-methyl-N-phenylpyrimidin-4-amine.
Physicochemical Profiling
Understanding the quantitative properties of 6-methyl-N-phenylpyrimidin-4-amine is critical for predicting its pharmacokinetic behavior and optimizing downstream synthetic reactions. The compound's low molecular weight and balanced lipophilicity make it an ideal fragment for lead optimization.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 6-methyl-N-phenylpyrimidin-4-amine |
| CAS Number | 324037-12-9 [4] |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 2 (Pyrimidine Nitrogens) |
| LogP (Predicted) | 2.4 - 2.8 |
| Physical State | Solid (typically off-white to pale yellow powder) |
Structural Biology & Pharmacophore Mapping
From a structural biology perspective, the 4-aminopyrimidine core is a classical hinge-binding motif used extensively in ATP-competitive kinase inhibitors. The causality behind its high affinity lies in its ability to mimic the adenine ring of ATP.
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Hinge Binding (Hydrogen Bonding): The pyrimidine N1 or N3 acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region. Simultaneously, the exocyclic 4-NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge.
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Hydrophobic Packing: The 6-methyl group provides a steric fill that projects into the small hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity.
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Solvent/Deep Pocket Vector: The N-phenyl ring can be further functionalized to project into the DFG-out pocket (for Type II inhibitors) or solvent-exposed regions to tune solubility.
Pharmacophore mapping of the aminopyrimidine scaffold in kinase hinge binding.
Synthetic Methodologies: A Self-Validating Protocol
The most robust and scalable route to synthesize 6-methyl-N-phenylpyrimidin-4-amine is via a Nucleophilic Aromatic Substitution (
Experimental Workflow
Workflow for the SNAr synthesis of 6-methyl-N-phenylpyrimidin-4-amine.
Step-by-Step Protocol
Step 1: Reagent Preparation & Solvation
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Action: In an oven-dried round-bottom flask, dissolve 4-chloro-6-methylpyrimidine (1.0 equiv, 10 mmol) and aniline (1.2 equiv, 12 mmol) in anhydrous n-butanol (20 mL).
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Causality: n-Butanol is selected over lower-boiling alcohols (like ethanol) because its high boiling point (~117°C) provides the thermal energy required to overcome the high activation barrier of
on an unactivated pyrimidine ring.
Step 2: Base Addition & pH Validation
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Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) dropwise to the stirring solution.
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Causality: As the
proceeds, stoichiometric amounts of HCl are generated. If unneutralized, HCl will protonate the aniline nucleophile (forming an anilinium salt), immediately stalling the reaction. DIPEA acts as a non-nucleophilic scavenger to prevent this. -
Self-Validation: Spot the reaction mixture on wet pH paper. It must read pH 8–9. Check the pH again after 4 hours of reflux; if the pH drops below 7, the system is failing to scavenge acid. Add an additional 0.5 equiv of DIPEA to restore alkalinity and validate the basic environment.
Step 3: Reflux & Reaction Monitoring
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Action: Heat the mixture to 100°C under a nitrogen atmosphere for 12–18 hours.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is validated as complete only when the high-Rf spot corresponding to 4-chloro-6-methylpyrimidine completely disappears under UV 254 nm.
Step 4: Workup & Isolation
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Action: Cool to room temperature and concentrate the mixture under reduced pressure to remove n-butanol. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous
(50 mL). Extract the aqueous layer twice more with EtOAc. -
Causality: The
wash neutralizes any residual acid and forces the highly water-soluble DIPEA-hydrochloride salts into the aqueous phase, leaving the target free-base amine in the organic layer. -
Self-Validation: Dry the combined organic layers over anhydrous
. The drying agent should flow freely (like sand) when shaken; clumping indicates residual water, requiring further drying agent. Filter and evaporate to yield the crude product, which is subsequently purified by silica gel chromatography.
Applications in Drug Discovery
The 6-methyl-N-phenylpyrimidin-4-amine scaffold is not merely a theoretical construct; it is actively deployed across multiple therapeutic domains:
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Antimalarial Agents: Researchers have successfully coupled this exact pyrimidine core with 4-aminoquinoline derivatives. The resulting molecular hybrids exhibit potent in vitro and in vivo activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum by binding effectively to pathogenic heme [3].
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Antifungal Compounds: Derivatization of the pyrimidine ring (e.g., introducing halogens or varying the aniline substitution) has yielded novel agricultural and pharmaceutical antifungal agents with high inhibition rates against strains like Phytophthora infestans [2].
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Kinase & Autophagy Inhibitors: The scaffold is heavily utilized in the synthesis of di-aminopyrimidines aimed at targeting mitochondrial complex I and inhibiting autophagy (e.g., Aumitin derivatives), proving its utility in oncology and metabolic disease research.
Analytical Characterization Standards
To ensure the integrity of the synthesized 324037-12-9, the following analytical benchmarks should be met:
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¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Look for a distinct singlet integrating to 3H around
2.3 - 2.4 ppm, corresponding to the C6-methyl group. The pyrimidine C2 and C5 protons will appear as distinct singlets or doublets in the aromatic region ( 6.5 - 8.5 ppm), alongside the multiplet integrating to 5H for the N-phenyl ring. A broad singlet for the secondary amine (NH) should be visible, exchanging with . -
LC-MS (ESI+): The mass spectrum must show a dominant
peak at m/z 186.2, confirming the molecular weight of the target compound.
References
- Benchchem. "6-methyl-N-phenylpyrimidin-4-amine | Established Synthetic Pathways." Benchchem.
- MDPI Molecules. "Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives." MDPI.
- Kumar, D. et al. "Synthesis, antimalarial activity, heme binding and docking studies of 4-aminoquinoline-pyrimidine based molecular hybrids." RSC Advances.
- Sigma-Aldrich. "6-METHYL-N-PHENYL-4-PYRIMIDINAMINE AldrichCPR." Sigma-Aldrich Catalog.
